2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC14937367
Molecular Formula: C29H33NO5S
Molecular Weight: 507.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H33NO5S |
|---|---|
| Molecular Weight | 507.6 g/mol |
| IUPAC Name | 2-ethylsulfanylethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C29H33NO5S/c1-5-36-14-13-35-29(32)26-18(2)30-23-15-20(19-9-7-6-8-10-19)16-24(31)28(23)27(26)22-12-11-21(33-3)17-25(22)34-4/h6-12,17,20,27,30H,5,13-16H2,1-4H3 |
| Standard InChI Key | XDBCDFBHLIPMFE-UHFFFAOYSA-N |
| Canonical SMILES | CCSCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4)C |
Introduction
Chemical Information
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IUPAC Name: 2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Molecular Formula: C27H31NO5S
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Molecular Weight: Approximately 481.61 g/mol
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Functional Groups:
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Quinoline core
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Carboxylate ester
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Dimethoxy-substituted aromatic ring
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Ethylsulfanyl side chain
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Structural Features
The compound features:
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A hexahydroquinoline scaffold, a partially saturated derivative of quinoline.
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A carboxylic ester group at the third position of the quinoline ring.
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Substituents such as a dimethoxyphenyl group, which can enhance lipophilicity and electronic properties.
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An ethylsulfanyl group, which may contribute to unique chemical reactivity or biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions using well-established organic synthesis techniques:
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Hantzsch Reaction:
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The hexahydroquinoline core is often synthesized via the Hantzsch reaction. This involves the condensation of an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and an ammonium salt in the presence of a catalyst.
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Functionalization:
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The carboxylic acid or ester group is introduced during or after the formation of the quinoline core.
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The dimethoxyphenyl group can be incorporated through substitution reactions.
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Introduction of Ethylsulfanyl Group:
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The ethylsulfanyl side chain is typically added through nucleophilic substitution reactions using ethylthiol as a precursor.
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General Reaction Scheme:
Further modifications introduce specific functional groups.
Medicinal Chemistry
Hexahydroquinoline derivatives are widely studied for their biological activities:
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Antihypertensive Agents: Quinoline derivatives often act as calcium channel blockers.
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Antioxidant Properties: The dimethoxyphenyl group enhances radical scavenging ability.
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Antimicrobial Activity: Sulfur-containing groups like ethylsulfanyl may improve antimicrobial efficacy.
Material Science
The compound's structural rigidity and functional diversity make it a candidate for:
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Organic light-emitting diodes (OLEDs).
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Photovoltaic materials.
Table: Comparative Data on Related Compounds
| Compound Name | Biological Activity | Key Functional Groups |
|---|---|---|
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Antioxidant | Thiophene ring + amino group |
| (E)-1-[4-(Methylsulfanyl)phenyl]-2-(2,3,4-trimethoxyphenyl)ethene | Chemopreventive | Methylsulfanyl + trimethoxy |
| 2-(Ethylsulfanyl)ethyl hexahydroquinoline derivative | Antihypertensive (potential) | Hexahydroquinoline + sulfanyl |
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